![molecular formula C8H12ClN3O B3021994 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide CAS No. 92764-65-3](/img/structure/B3021994.png)
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide
Overview
Description
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C8H12ClN3O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide consists of a pyrazole ring substituted with three methyl groups and an acetamide group. The acetamide group is further substituted with a chlorine atom .Physical And Chemical Properties Analysis
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is a solid at room temperature . It has a molecular weight of 201.66 .Scientific Research Applications
Antiparasitic Activity
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has demonstrated potent antipromastigote activity in vitro. Specifically, it has been investigated for its effectiveness against Leishmania parasites. Molecular simulation studies suggest that it interacts favorably with the active site of LmPTR1 (a key enzyme in Leishmania) due to its desirable binding pattern, characterized by a lower binding free energy .
Structural Studies and Crystallography
The compound’s crystal structure has been characterized, providing insights into its three-dimensional arrangement. Such studies aid in understanding its reactivity, stability, and intermolecular interactions. Researchers use techniques like X-ray crystallography to visualize its molecular architecture .
Mechanism of Action
Mode of Action
It is known that the crystal structure of the compound is stabilized by n–h···o and c–h···o interactions . These interactions result in the formation of dimers and chains , which may influence how the compound interacts with its targets.
Biochemical Pathways
It is known that the compound is synthesized by employing nucleophilic addition–elimination reaction of intermediates . This suggests that the compound may interact with biochemical pathways involving similar reactions.
Result of Action
The compound’s ability to form dimers and chains through n–h···o and c–h···o interactions may have implications for its effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide. For instance, the compound’s thermal stability was determined by TGA, DTA, DSC analysis , suggesting that temperature could affect its stability. Additionally, its absorption at λ max = 298 nm was determined by UV-Vis spectrophotometer , indicating that light exposure could influence its action.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPNEYQAUHDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354861 | |
Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
CAS RN |
90153-58-5 | |
Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.